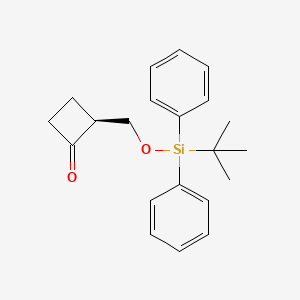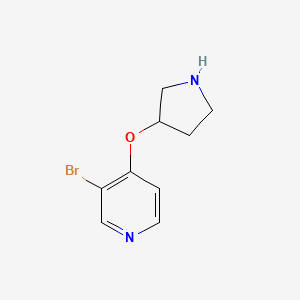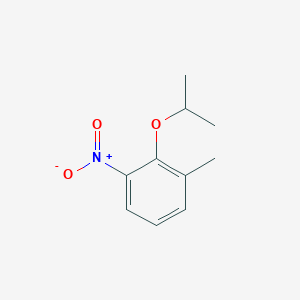
2-Isopropoxy-1-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-1-methyl-3-nitrobenzene is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring. The compound’s structure includes an isopropoxy group (-OCH(CH3)2) and a methyl group (-CH3) attached to a benzene ring, along with a nitro group in the meta position relative to the methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-1-methyl-3-nitrobenzene typically involves the nitration of 2-isopropoxy-1-methylbenzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the rate of nitration and to avoid over-nitration .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxy-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonic acids.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Isopropoxy-1-methyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 2-Isopropoxy-1-carboxy-3-nitrobenzene.
Applications De Recherche Scientifique
2-Isopropoxy-1-methyl-3-nitrobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isopropoxy-1-methyl-3-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also participate in electrophilic aromatic substitution reactions, affecting the function of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Isopropoxy-1-methyl-4-nitrobenzene
- 2-Isopropoxy-1-methyl-2-nitrobenzene
- 2-Isopropoxy-1-methyl-5-nitrobenzene
Uniqueness
2-Isopropoxy-1-methyl-3-nitrobenzene is unique due to the specific positioning of the nitro group in the meta position relative to the methyl group. This positioning affects its reactivity and the types of reactions it can undergo compared to its isomers.
Propriétés
Numéro CAS |
1208077-37-5 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
1-methyl-3-nitro-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13NO3/c1-7(2)14-10-8(3)5-4-6-9(10)11(12)13/h4-7H,1-3H3 |
Clé InChI |
XIOGUIDOKBSFHU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)[N+](=O)[O-])OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



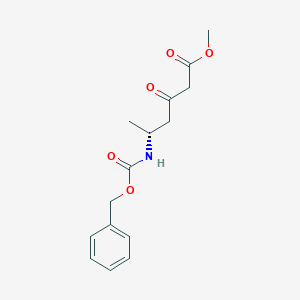
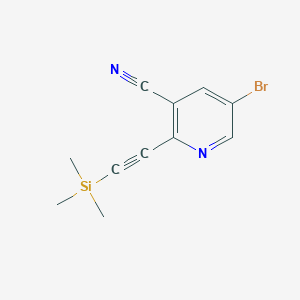
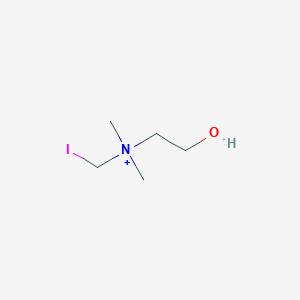

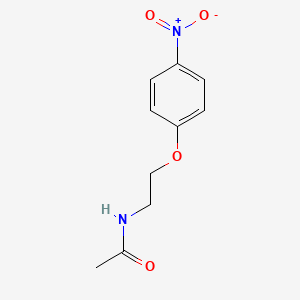
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid](/img/structure/B12991858.png)
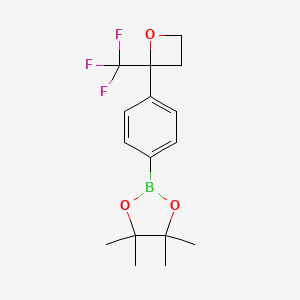
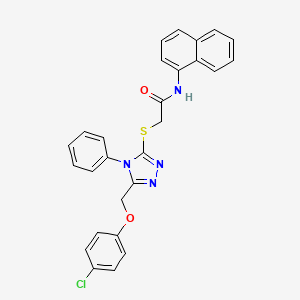
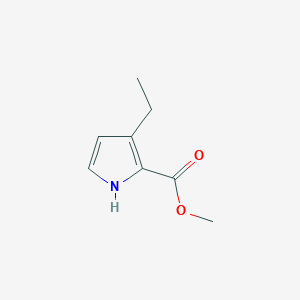
![2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12991884.png)
